molecular formula C8H12BrNS B3072847 [(5-Bromothiophen-2-yl)methyl](propyl)amine CAS No. 1017046-51-3

[(5-Bromothiophen-2-yl)methyl](propyl)amine

Cat. No. B3072847
CAS RN: 1017046-51-3
M. Wt: 234.16 g/mol
InChI Key: CSKVKIYCLAAXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromothiophen-2-yl)methylamine” is a chemical compound with a molecular weight of 234.16 . It is related to “(5-bromothiophen-2-yl)methylamine”, which has a molecular weight of 206.11 .


Molecular Structure Analysis

The IUPAC name for this compound is N-[(5-bromo-2-thienyl)methyl]-1-propanamine . The InChI code is 1S/C8H12BrNS/c1-2-5-10-6-7-3-4-8(9)11-7/h3-4,10H,2,5-6H2,1H3 .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Catalysis and Organic Synthesis

(5-Bromothiophen-2-yl)methylamine and its derivatives have been studied in the context of organic synthesis and catalysis. Ahmad et al. (2019) explored the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, using related compounds like 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde. The study revealed insights into the transition metal-catalyzed hydrolysis of imines, demonstrating the compound's utility in catalytic processes (Ahmad et al., 2019).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal properties of 5-bromothiophene-based compounds. Sharma et al. (2022) synthesized 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and evaluated their antibacterial and antifungal activities. Some of these compounds showed promising results in this area (Sharma et al., 2022).

Antimalarial Research

Compounds derived from 5-bromothiophene have been investigated for their antimalarial properties. Görlitzer et al. (2006) synthesized a range of thieno[3,4-c]chinolin-4-yl-amine derivatives and evaluated their effectiveness against malaria. Certain compounds exhibited significant in vitro antimalarial activity, highlighting the potential of these compounds in treating malaria (Görlitzer et al., 2006).

Applications in Organic Chemistry

5-Bromothiophene derivatives have also been utilized in the synthesis of various organic compounds. Min (2015) described the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate using 2-bromothiophene, showcasing the compound's role in the synthesis of drug intermediates (Min, 2015).

Anticancer Activity

Research into the anticancer properties of bromothiophene derivatives has also been conducted. M et al. (2022) investigated the spectral, antimicrobial, and anticancer activity of E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, finding it effective in cytotoxic activity against certain cell lines (M et al., 2022).

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNS/c1-2-5-10-6-7-3-4-8(9)11-7/h3-4,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVKIYCLAAXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromothiophen-2-yl)methyl](propyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 3
Reactant of Route 3
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 4
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 5
Reactant of Route 5
[(5-Bromothiophen-2-yl)methyl](propyl)amine
Reactant of Route 6
Reactant of Route 6
[(5-Bromothiophen-2-yl)methyl](propyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.